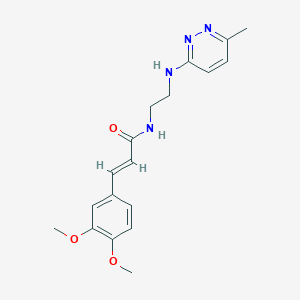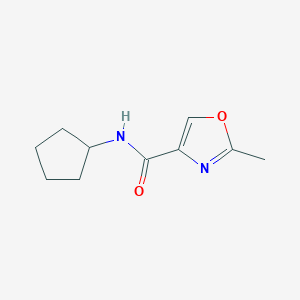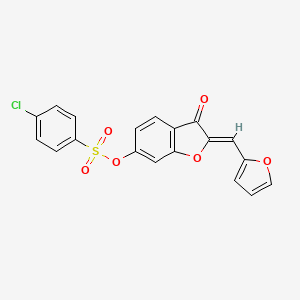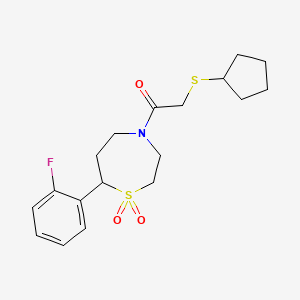
E3 Ligase Ligand-Linker Conjugates 23 TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cereblon Ligand-Linker Conjugates 12 TFA is a synthesized compound that incorporates a thalidomide-based cereblon ligand and a linker. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system .
Wissenschaftliche Forschungsanwendungen
Cereblon-Ligand-Linker-Konjugate 12 TFA hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird bei der Synthese von PROTACs für die gezielte Proteindegradation verwendet.
Biologie: Wird in Studien eingesetzt, um Protein-Protein-Interaktionen und die Rolle spezifischer Proteine in zellulären Prozessen zu verstehen.
Medizin: Wird auf sein Potenzial bei der Entwicklung neuer Therapeutika für Krankheiten wie Krebs und neurodegenerative Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt.
5. Wirkmechanismus
Cereblon-Ligand-Linker-Konjugate 12 TFA übt seine Wirkungen aus, indem es an Cereblon bindet, ein Substraterkennungsprotein im E3-Ligase-Ubiquitin-Komplex. Diese Bindung erleichtert die Rekrutierung von Zielproteinen in das Ubiquitin-Proteasom-System, was zu deren Degradation führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören das Ubiquitin-Proteasom-System und verschiedene Signalwege, die durch die abgebauten Proteine reguliert werden .
Ähnliche Verbindungen:
Thalidomid: Die Stammverbindung, die bei der Synthese von Cereblon-Ligand-Linker-Konjugaten 12 TFA verwendet wird.
Lenalidomid und Pomalidomid: Derivate von Thalidomid mit ähnlichen Wirkmechanismen, aber unterschiedlichen therapeutischen Anwendungen.
Eindeutigkeit: Cereblon-Ligand-Linker-Konjugate 12 TFA ist aufgrund seiner spezifischen Gestaltung für die Verwendung in der PROTAC-Technologie einzigartig. Im Gegensatz zu Thalidomid und seinen Derivaten, die hauptsächlich als Therapeutika eingesetzt werden, ist Cereblon-Ligand-Linker-Konjugate 12 TFA so konzipiert, dass es die gezielte Proteindegradation ermöglicht, was es zu einem wertvollen Werkzeug in der Medikamentenforschung und -entwicklung macht .
Wirkmechanismus
Target of Action
The primary target of the compound E3 Ligase Ligand-Linker Conjugates 23 TFA, also known as Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 (TFA), is the E3 ubiquitin ligase . E3 ubiquitin ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . They play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .
Mode of Action
This compound interacts with its targets by forming a ternary complex involving the target protein and the E3 ligase . This complex triggers the polyubiquitination of the target protein, marking it for subsequent degradation by the proteasome . The compound comprises a ligand tailored to bind the specific targeted protein connected to a recruiter molecule that engages with the E3 ligase .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome system (UPS), a crucial pathway for protein degradation . The UPS regulates degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer . The compound’s interaction with its targets leads to the degradation of disease-relevant proteins, which can have downstream effects on various biological processes and cellular responses .
Pharmacokinetics
It is noted that both the salt and free forms of a compound exhibit comparable biological activity . The salt form, Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2, usually boasts enhanced water solubility and stability .
Result of Action
The molecular and cellular effects of the action of this compound involve the targeted degradation of disease-relevant proteins within the cellular machinery . This degradation is an emerging therapeutic strategy for a wide range of diseases, such as cancer, viral infections, and immune and neurodegenerative disorders .
Zukünftige Richtungen
The field of E3 ligase ligand-linker conjugates, including E3 Ligase Ligand-Linker Conjugates 23, has grown substantially in recent years, mainly due to advancements in the discovery of non-peptidic E3 ligase ligands . The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation .
Biochemische Analyse
Biochemical Properties
E3 Ligase Ligand-Linker Conjugates 23 TFA is part of a three-enzyme ubiquitination cascade, which also includes ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . This compound, as an E3 ubiquitin ligase, catalyzes the ubiquitination process and transfers ubiquitin protein to attach the lysine site of targeted substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .
Cellular Effects
This compound might be involved in regulating various biological processes and cellular responses to stress signals associated with cancer development . The UPS, where this compound plays a crucial role, can regulate the degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of an amide isopeptide linkage between Gly 76 in the C-terminus of the Ub molecule (brought to the E3 by the E2) and the ε-amino group of a lysine residue in the target protein . This process is crucial for the ubiquitination and subsequent proteasomal degradation of target proteins .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome system, a major metabolic pathway . This pathway is essential for maintaining cellular homeostasis by eliminating misfolded, damaged, and worn-out proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Cereblon Ligand-Linker Conjugates 12 TFA involves the synthesis of a thalidomide-based cereblon ligand, which is then conjugated with a linker. The synthetic route typically includes the following steps:
Synthesis of Thalidomide Derivative: Thalidomide is modified to introduce functional groups that can be used for further conjugation.
Linker Attachment: The modified thalidomide is then conjugated with a linker molecule.
Industrial Production Methods: Industrial production of Cereblon Ligand-Linker Conjugates 12 TFA follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Thalidomide Derivative: Large-scale synthesis of the thalidomide derivative using optimized reaction conditions.
Conjugation with Linker: The bulk-produced thalidomide derivative is then conjugated with the linker using industrial-scale reactors and optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cereblon-Ligand-Linker-Konjugate 12 TFA durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins reaktiver funktioneller Gruppen an nukleophilen Substitutionsreaktionen teilnehmen.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Amine und Thiole. Reaktionsbedingungen umfassen in der Regel Lösungsmittel wie Dimethylsulfoxid (DMSO) und Temperaturen im Bereich von Raumtemperatur bis 80 °C.
Oxidations- und Reduktionsreaktionen: Reagenzien wie Wasserstoffperoxid (für die Oxidation) und Natriumborhydrid (für die Reduktion) werden häufig verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können nukleophile Substitutionsreaktionen verschiedene substituierte Derivate der ursprünglichen Verbindung liefern .
Vergleich Mit ähnlichen Verbindungen
Thalidomide: The parent compound used in the synthesis of Cereblon Ligand-Linker Conjugates 12 TFA.
Lenalidomide and Pomalidomide: Derivatives of thalidomide with similar mechanisms of action but different therapeutic applications.
Uniqueness: Cereblon Ligand-Linker Conjugates 12 TFA is unique due to its specific design for use in PROTAC technology. Unlike thalidomide and its derivatives, which are primarily used as therapeutic agents, Cereblon Ligand-Linker Conjugates 12 TFA is designed to facilitate targeted protein degradation, making it a valuable tool in drug discovery and development .
Eigenschaften
IUPAC Name |
N-[2-[3-[3-(2-aminoethoxy)propoxy]propoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O9.C2HF3O2/c26-8-14-36-12-2-10-35-11-3-13-37-15-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32;3-2(4,5)1(6)7/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQMWZARPGGRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCCOCCCOCCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35F3N4O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyclopropyl-4-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2626446.png)
![2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2626448.png)
![N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2626449.png)
![2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)



![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2626456.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2626461.png)
![Methyl 4-[(methylamino)methyl]benzoate](/img/structure/B2626462.png)
![4-methyl-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide](/img/structure/B2626463.png)
